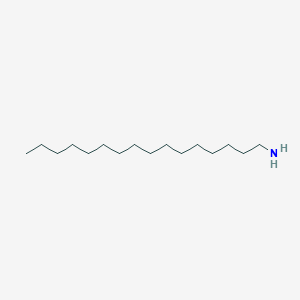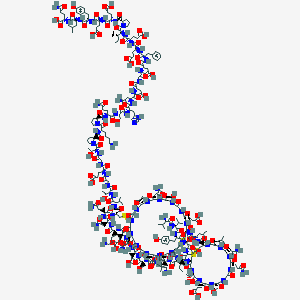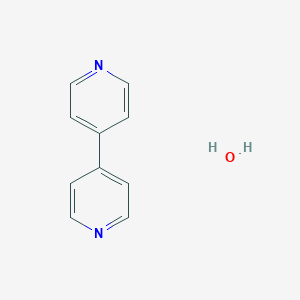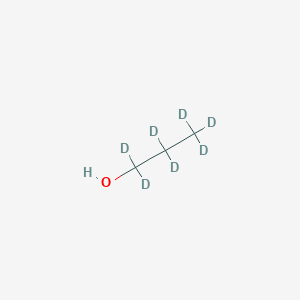
Alcool propyl-d7
Vue d'ensemble
Description
Propyl-d7 alcohol, also known as 1-Propanol-d7, is a synthetic compound that has a wide range of applications in the scientific research field. It is a deuterated alcohol, meaning that it has a higher concentration of deuterium atoms than regular 1-Propanol. This makes it an ideal compound for use in experiments that require precise measurements and low background noise.
Applications De Recherche Scientifique
Recherche pharmaceutique
Dans la recherche pharmaceutique, l’alcool propyl-d7 est utilisé comme solvant et réactif dans la synthèse de divers médicaments. Sa forme deutérée est particulièrement précieuse dans l’étude du métabolisme et de la pharmacocinétique des médicaments . Par exemple, il peut être utilisé pour tracer la voie de dégradation des médicaments et comprendre l’interaction des produits pharmaceutiques avec les systèmes biologiques.
Recherche en chimie
Les chimistes utilisent l’this compound en chimie synthétique pour étudier les mécanismes réactionnels et la synthèse chimique . Les atomes de deutérium permettent de suivre les réactions chimiques, ce qui permet d’identifier les intermédiaires et les sous-produits. Cela est crucial dans le développement de nouvelles méthodes de synthèse et la compréhension des processus chimiques complexes.
Science des matériaux
En science des matériaux, l’this compound sert de solvant dans la préparation de polymères et de nanomatériaux . Son marquage isotopique est bénéfique pour étudier la dynamique de formation et de stabilité des matériaux dans différentes conditions, ce qui est essentiel pour le développement de nouveaux matériaux aux propriétés spécifiques.
Science de l’environnement
L’this compound est utilisé en science de l’environnement comme traceur pour étudier le devenir environnemental des composés organiques . Il permet de comprendre comment les produits chimiques se dispersent, se dégradent et s’accumulent dans l’environnement, ce qui est essentiel pour évaluer les risques environnementaux et élaborer des stratégies de remédiation.
Biochimie
En biochimie, l’this compound est utilisé pour sonder les réactions enzymatiques et les voies métaboliques . Le marquage au deutérium permet aux chercheurs de suivre l’incorporation ou l’élimination du groupe alcool dans les processus métaboliques, ce qui contribue à la découverte de nouvelles voies biochimiques et de cibles thérapeutiques potentielles.
Méthodes analytiques
Les chimistes analytiques utilisent l’this compound comme étalon interne dans diverses techniques spectroscopiques et chromatographiques . L’alcool deutéré fournit un point de référence pour quantifier les substances dans des mélanges complexes, ce qui garantit la précision et l’exactitude des mesures analytiques.
Science médico-légale
Les experts médico-légaux utilisent l’this compound dans les analyses toxicologiques pour différencier les sources endogènes et exogènes d’alcools dans les échantillons biologiques . Cette distinction est cruciale en cas d’intoxication à l’alcool ou pour déterminer la cause d’une altération dans des scénarios juridiques.
Toxicologie
Dans les études toxicologiques, l’this compound est utilisé pour comprendre les effets toxiques des alcools et de leurs métabolites . En utilisant une version deutérée, les toxicologues peuvent suivre le métabolisme et la distribution des alcools dans l’organisme, ce qui est essentiel pour évaluer les risques et établir des directives de sécurité.
Safety and Hazards
Propyl-d7 alcohol is a highly flammable liquid and vapor . It can cause serious eye damage and may cause drowsiness or dizziness . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling Propyl-d7 alcohol . It should be used only outdoors or in a well-ventilated area, and all sources of ignition should be removed .
Analyse Biochimique
Biochemical Properties
Propyl-d7 alcohol plays a significant role in biochemical reactions, particularly as a solvent and a tracer in metabolic studies. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for studying metabolic pathways involving alcohols. Additionally, Propyl-d7 alcohol can interact with other dehydrogenases and oxidases, providing insights into the enzymatic mechanisms and metabolic fluxes .
Cellular Effects
Propyl-d7 alcohol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the activity of enzymes involved in alcohol metabolism, leading to changes in the levels of metabolites and influencing cellular energy production. In studies involving bacterial cells, Propyl-d7 alcohol has been shown to impact cell viability and growth, demonstrating its potential effects on cellular functions .
Molecular Mechanism
At the molecular level, Propyl-d7 alcohol exerts its effects through binding interactions with specific enzymes and proteins. For instance, its interaction with alcohol dehydrogenase involves the binding of the alcohol group to the enzyme’s active site, facilitating the oxidation process. This interaction can lead to enzyme activation or inhibition, depending on the concentration and context of the reaction. Additionally, Propyl-d7 alcohol can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propyl-d7 alcohol can change over time due to its stability and degradation. Studies have shown that Propyl-d7 alcohol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to Propyl-d7 alcohol in in vitro studies has demonstrated potential impacts on cellular function, including alterations in metabolic pathways and enzyme activities .
Dosage Effects in Animal Models
The effects of Propyl-d7 alcohol vary with different dosages in animal models. At low doses, it can serve as a useful tracer for studying metabolic pathways without causing significant toxicity. At higher doses, Propyl-d7 alcohol may exhibit toxic effects, including liver damage and disruptions in metabolic processes. These threshold effects are crucial for determining safe and effective dosages for research purposes .
Metabolic Pathways
Propyl-d7 alcohol is involved in several metabolic pathways, primarily those related to alcohol metabolism. It is metabolized by alcohol dehydrogenase to produce deuterated aldehydes, which can further undergo oxidation to form deuterated acids. This process involves various cofactors, including NAD+ and NADH, which play essential roles in the redox reactions. The presence of deuterium labeling allows for precise tracking of these metabolic pathways and the study of metabolic fluxes .
Transport and Distribution
Within cells and tissues, Propyl-d7 alcohol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and hydrophilic nature. Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cellular environment. The distribution of Propyl-d7 alcohol can affect its localization and accumulation in different cellular compartments, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of Propyl-d7 alcohol is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of Propyl-d7 alcohol can impact its activity and function, as it may interact with different enzymes and proteins within these compartments. Post-translational modifications and targeting signals may also play a role in directing Propyl-d7 alcohol to specific organelles .
Propriétés
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480193 | |
| Record name | Propyl-d7 alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102910-31-6 | |
| Record name | Propyl-d7 alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102910-31-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


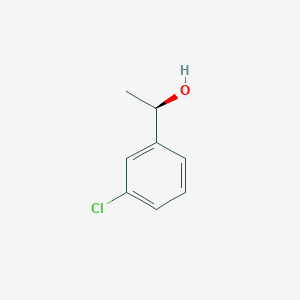
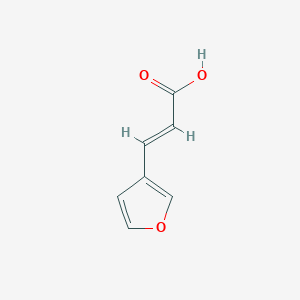
![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)
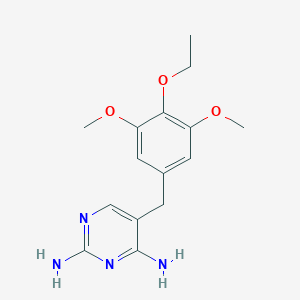
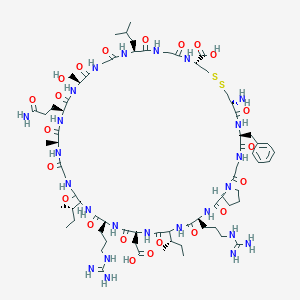
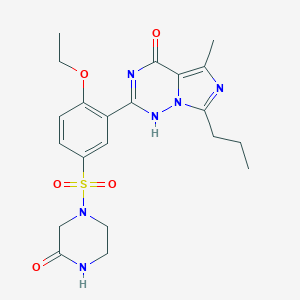
![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)
![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)

![Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)](/img/structure/B48570.png)
![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)
